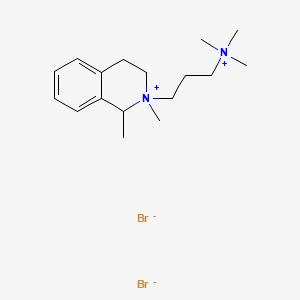

Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide

Description

Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium salt characterized by:

- Core structure: A partially hydrogenated isoquinolinium ring (1,2,3,4-tetrahydroisoquinolinium), which reduces aromaticity and enhances conformational flexibility .

- Substituents:

- Two methyl groups at positions 1 and 2.

- A 3-(trimethylammonio)propyl chain at position 2, introducing a cationic quaternary ammonium moiety.

- Counterions: Two bromide ions for charge balance.

This compound’s structural features enhance its solubility in polar solvents and reactivity in organocatalytic applications, particularly in reactions involving iminium or azinium intermediates .

Properties

CAS No. |

64047-64-9 |

|---|---|

Molecular Formula |

C17H30Br2N2 |

Molecular Weight |

422.2 g/mol |

IUPAC Name |

3-(1,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C17H30N2.2BrH/c1-15-17-10-7-6-9-16(17)11-14-19(15,5)13-8-12-18(2,3)4;;/h6-7,9-10,15H,8,11-14H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

OXCMEGSBLSWICP-UHFFFAOYSA-L |

Canonical SMILES |

CC1C2=CC=CC=C2CC[N+]1(C)CCC[N+](C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the precise conditions required for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding quinoline derivatives.

Reduction: Reduction of the compound to simpler isoquinoline derivatives.

Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a precursor for the synthesis of various alkaloids and heterocyclic compounds.

Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and antiviral properties.

Medicine: Potential therapeutic applications are being explored, particularly in the treatment of neurodegenerative disorders and infectious diseases.

Industry: It is used in the development of new chemical processes and materials, including catalysts and intermediates for pharmaceutical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The trimethylammonio propyl group plays a crucial role in binding to biological targets, leading to various biological responses. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their comparative properties:

Key Comparative Insights

Electronic Effects

- Quinolinium methiodide and similar azinium salts (e.g., phenanthridinium, phthalazin-2-ium) exhibit reduced aromatic stabilization compared to isoquinolinium derivatives, influencing their reactivity in radical cyclizations .

Solubility and Stability

- The glucose-substituted isoquinolinium bromide demonstrates superior solubility in aqueous systems compared to the target compound, which relies on polar organic solvents due to its hydrophobic methyl and propyl groups .

Organocatalytic Utility

- The target compound’s tetrahydroisoquinolinium core facilitates stereoselective organocatalytic reactions (e.g., Knabe rearrangement or iminium-ion catalysis), outperforming fully aromatic azinium salts in conformational flexibility .

- Quinolinium salts are less effective in organocatalysis due to their planar aromatic structure, which limits intermediate stabilization .

Notes and Precautions

- Handling : The cationic nature of the compound necessitates storage in anhydrous conditions to prevent hydrolysis.

- Toxicity : Quaternary ammonium compounds may exhibit cytotoxicity; proper safety protocols are essential .

- Synthetic Optimization: Yields can be improved by substituting electron-withdrawing groups with donor moieties (e.g., methoxy), as demonstrated in database analogues .

Biological Activity

Isoquinolinium compounds, particularly the tetrahydro derivatives, have garnered attention due to their diverse biological activities. The compound in focus, Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide , exhibits significant potential in various biochemical applications. This article reviews its synthesis, biological evaluations, and implications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of isoquinolinium compounds often involves the reaction of isoquinoline derivatives with various alkylating agents. For the compound under consideration, a typical synthetic route includes the use of dibromoalkanes in a solvent like dimethylformamide (DMF), followed by purification techniques to isolate the desired product. The structural formula can be represented as follows:

Cholinesterase Inhibition

One of the primary areas of investigation for isoquinolinium derivatives is their role as inhibitors of cholinesterases (AChE and BChE). Research indicates that certain isoquinolinium compounds can effectively inhibit these enzymes, which are crucial in neurotransmission. For instance:

- Reactivation Potency : In studies comparing various oximes for their reactivation ability against organophosphate-inhibited cholinesterases, isoquinolinium derivatives demonstrated varying degrees of efficacy. Notably, some compounds showed better reactivation rates than traditional antidotes like obidoxime when tested against BChE inhibited by nerve agents such as VX and sarin .

Case Studies and Findings

-

Comparative Reactivation Studies :

A study evaluated several isoquinolinium derivatives against human AChE and BChE. The results indicated that while traditional reactivators like obidoxime were highly effective (96.9% reactivation at 100 µM), some new isoquinolinium derivatives achieved up to 9.8% reactivation under similar conditions .Reactivator Reactivation (%) at 100 µM Pralidoxime 18.2 Obidoxime 96.9 HI-6 16.1 K131 1.7 K142 7.0 K153 9.8 -

Neuroprotective Effects :

Isoquinolinium compounds have also been studied for their neuroprotective properties in models of neurodegenerative diseases such as Alzheimer’s disease. By selectively inhibiting cholinesterases, these compounds may help mitigate symptoms associated with cholinergic deficits .

The mechanism by which isoquinolinium compounds exert their biological effects primarily involves their interaction with the active sites of cholinesterases. Molecular docking studies suggest that the quaternary ammonium structure enhances binding affinity to the enzyme's active site, facilitating inhibition or reactivation depending on the context .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this isoquinolinium derivative?

The compound's synthesis involves multi-step organic reactions requiring precise control of temperature, pH, and catalyst selection. Key steps include alkylation, quaternization, and purification via recrystallization. Reaction optimization can employ Design of Experiments (DOE) methodologies, such as factorial designs, to evaluate interactions between variables (e.g., solvent polarity, reaction time) and maximize yield .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (>98% recommended for pharmacological studies). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly for distinguishing methyl and trimethylammonio groups. Mass spectrometry (MS) validates molecular weight, while thin-layer chromatography (TLC) monitors intermediate steps .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

Accelerated stability studies using controlled degradation conditions (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Buffered solutions (pH 1–9) are used to evaluate pH-dependent stability, with kinetic modeling (e.g., Arrhenius plots) predicting shelf-life .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate interactions with neurotransmitter receptors or oxidative stress-related enzymes?

Surface Plasmon Resonance (SPR) assays quantify binding affinity (KD) to receptor targets like NMDA or acetylcholinesterase. Radioligand displacement studies using tritiated ligands (e.g., [³H]MK-801 for NMDA) provide competitive binding data. Enzyme inhibition assays (e.g., IC50 determination via spectrophotometry) assess activity modulation .

Q. How can contradictory data on biological activity (e.g., conflicting IC50 values) be resolved?

Contradictions may arise from assay variability (e.g., cell line differences, substrate concentrations). Standardize protocols using reference compounds (e.g., donepezil for acetylcholinesterase) and validate via orthogonal assays (e.g., fluorometric vs. colorimetric). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) identify significant outliers .

Q. What computational approaches are suitable for modeling the compound’s interaction with lipid bilayers or protein targets?

Molecular Dynamics (MD) simulations (e.g., GROMACS) predict membrane permeability by analyzing free energy profiles across lipid bilayers. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries for docking studies (AutoDock Vina) to identify binding poses in enzyme active sites .

Q. How should researchers design comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?

Select analogs with systematic variations (e.g., substituent electronegativity, chain length). For example:

Q. What methodologies are recommended for evaluating the compound’s potential in neurodegenerative disease models?

In vitro neuroprotection assays using SH-SY5Y cells under oxidative stress (H2O2-induced) measure viability via MTT assays. In vivo rodent models (e.g., scopolamine-induced memory impairment) assess cognitive enhancement via Morris water maze. Dose-response curves and pharmacokinetic profiling (plasma half-life, BBB permeability) are critical for translational relevance .

Methodological Notes

- Data Reproducibility : Ensure batch-to-batch consistency in synthesis by documenting reaction parameters (e.g., stirring rate, inert gas flow) .

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including acute oral toxicity (LD50) in rodents .

- Software Tools : Use cheminformatics platforms (Schrödinger Suite, Gaussian) for predictive modeling and data visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.